molecular formula C23H23ClN2O2 B11501578 2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydroacridin-9-ylmethyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydroacridin-9-ylmethyl)acetamide

Cat. No.: B11501578
M. Wt: 394.9 g/mol
InChI Key: QBEBLDOWQYTUCD-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a tetrahydroacridinylmethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate halogenating agent to form 4-chloro-2-methylphenoxy halide.

    Acridine Derivative Preparation: 9-chloroacridine is reduced to form 1,2,3,4-tetrahydro-9-acridinylmethylamine.

    Coupling Reaction: The phenoxy intermediate is coupled with the tetrahydroacridinylmethylamine in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring.

    Reduction: Reduction reactions can occur at the acetamide moiety, potentially converting it to an amine.

    Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Employed in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acridinyl groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydroacridinyl)acetamide
  • **2-(4-chloro-2-methylphenoxy)-N-(9-acridinylmethyl)acetamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydro-9-acridinylmethyl)acetamide is unique due to the presence of both the tetrahydroacridinylmethyl and phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(1,2,3,4-tetrahydroacridin-9-ylmethyl)acetamide

InChI

InChI=1S/C23H23ClN2O2/c1-15-12-16(24)10-11-22(15)28-14-23(27)25-13-19-17-6-2-4-8-20(17)26-21-9-5-3-7-18(19)21/h2,4,6,8,10-12H,3,5,7,9,13-14H2,1H3,(H,25,27)

InChI Key

QBEBLDOWQYTUCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

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